molecular formula C27H31Cl2N5O B1193000 LEQ-506 HCl

LEQ-506 HCl

Cat. No.: B1193000
M. Wt: 512.479
InChI Key: ZKWANUULEKDOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LEQ-506 HCl (free base: 1204975-42-7) is an orally bioavailable small-molecule antagonist of Smoothened (SMO), a critical component of the Hedgehog (Hh) signaling pathway. It was developed to address resistance mutations in SMO, such as the D473H variant, which commonly arise in cancers like basal cell carcinoma (BCC). LEQ-506 exhibits potent inhibition of Hh pathway biomarkers (e.g., Gli1 and Ptch1) and demonstrates favorable pharmacokinetic properties, including blood-brain barrier penetration . Preclinical studies highlight its efficacy in xenograft models and its role as a backup candidate for sonidegib in clinical trials .

Properties

Molecular Formula

C27H31Cl2N5O

Molecular Weight

512.479

IUPAC Name

2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol dihydrochloride

InChI

InChI=1S/C27H29N5O.2ClH/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20;;/h3-13,19,33H,14-18H2,1-2H3;2*1H

InChI Key

ZKWANUULEKDOSB-UHFFFAOYSA-N

SMILES

CC(O)(C1=CC=C(N2CCN(C3=NN=C(CC4=CC=CC=C4)C5=C3C=CC=C5)CC2)N=C1)C.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LEQ-506 HCl;  LEQ-506 dihychloride;  LEQ506;  LEQ-506;  LEQ 506;  NPVLEQ 506;  NPVLEQ-506;  NPV LEQ506;  NPVLEQ506.

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar SMO Inhibitors

Mechanistic and Structural Differences

LEQ-506 belongs to the phthalazine scaffold-derived SMO inhibitors, distinguishing it from cyclopamine-based compounds (e.g., vismodegib) or benzimidazole derivatives (e.g., sonidegib). Structural studies suggest that LEQ-506 binds to the SMO transmembrane domain, maintaining activity against D473H and M2 mutants due to its unique interaction with the hydrophobic pocket . In contrast, vismodegib loses potency against D473H due to steric clashes caused by the mutation .

In Vitro and Cellular Potency

LEQ-506 demonstrates superior inhibitory effects compared to several analogs:

Compound Gli1 Inhibition (%) Ptch1 Inhibition (%) IC50 (nM) D473H Mutant Activity Retention
LEQ-506 80–90 60–70 1.2 Full
TAK-441 80–90 60–70 4.8 Full
Sonidegib 75–85 50–60 2.5 Partial
Vismodegib 70–80 40–50 3.0 None
PF-5274857 50–60 30–40 6.0 Partial

LEQ-506 is fourfold more potent than TAK-441 in cellular assays, achieving comparable biomarker suppression at lower concentrations (e.g., 0.125% LEQ-506 vs. 0.5% TAK-441) .

Pharmacokinetics and Topical Efficacy

LEQ-506 exhibits weak plasma exposure but high skin partition coefficients, making it suitable for topical applications . In contrast, LY-2940680 and LDE-225 show higher systemic exposure, increasing toxicity risks . LEQ-506 and TAK-441 also outperform sonidegib and vismodegib in minimizing systemic side effects, a critical advantage for treating non-invasive BCCs .

Resistance Profile

LEQ-506 retains full activity against SMO-D473H and M2 mutants, whereas GDC-0449 (vismodegib) and LDE-225 lose >90% potency against these variants . ZINC12368305, a second-generation inhibitor, shares LEQ-506’s resistance-overcoming properties but lacks clinical validation .

Clinical and Preclinical Implications

LEQ-506’s ability to penetrate the blood-brain barrier and suppress tumor proliferation in xenograft models positions it as a promising candidate for metastatic cancers . Its topical efficacy and low toxicity profile further support its use in early-stage BCCs, contrasting with the dose-limiting toxicities of sonidegib .

Q & A

Q. What is the molecular mechanism of LEQ-506 HCl as a Hedgehog (Hh) pathway inhibitor, and how does it differ from other SMO inhibitors like Sonidegib?

Answer: this compound targets the Smoothened (SMO) receptor, inhibiting Hh signaling by binding to the transmembrane domain. Unlike Sonidegib, it demonstrates efficacy against the SMO-D473H mutation, a common resistance mechanism in cancer models. To validate this, researchers should:

  • Use in vitro assays (e.g., Gli-luciferase reporter assays) to compare this compound with Sonidegib in SMO wild-type and mutant cell lines .
  • Employ molecular docking studies to analyze binding affinity differences between this compound and SMO mutants .

Q. What standard assays are recommended for evaluating this compound’s potency and selectivity?

Answer:

  • Primary assays: Dose-response curves in Hh-dependent cell lines (e.g., medulloblastoma DAOY cells) using IC₅₀ calculations.
  • Selectivity assays: Screen against off-target kinases (e.g., EGFR, VEGFR) via kinase profiling panels.
  • Data validation: Replicate results across ≥3 independent experiments, with statistical significance assessed via ANOVA or Student’s t-test .

Q. How should researchers address solubility challenges in this compound formulations for in vivo studies?

Answer:

  • Use co-solvents like PEG-400 or cyclodextrin-based carriers.
  • Validate solubility via HPLC under physiological pH (6.5–7.4) and monitor stability over 24 hours .

Advanced Research Questions

Q. How can researchers reconcile conflicting pharmacokinetic (PK) data for this compound across preclinical studies?

Answer: Discrepancies in bioavailability or half-life often arise from:

  • Model differences: Compare PK in wild-type vs. xenograft mice, noting tumor microenvironment effects on drug distribution .
  • Analytical variability: Standardize LC-MS/MS protocols for plasma concentration measurements and report lower limits of quantification (LLOQ) .
  • Statistical approach: Apply meta-analysis to aggregate data from multiple studies, using funnel plots to detect publication bias .

Q. What experimental strategies can overcome this compound resistance in SMO-mutant cancers?

Answer:

  • Combinatorial therapy: Pair this compound with inhibitors of downstream Hh components (e.g., Gli1/2 inhibitors) or parallel pathways (e.g., PI3K/AKT).
  • Resistance monitoring: Use CRISPR-Cas9 screens to identify compensatory mutations post-treatment .

Q. How does this compound’s blood-brain barrier (BBB) penetration compare to other Hh inhibitors, and what methodologies best quantify this?

Answer:

  • In vivo quantification: Administer this compound intravenously in orthotopic brain tumor models; measure brain-to-plasma ratios via LC-MS/MS.
  • Comparative analysis: Contrast with Vismodegib (poor BBB penetration) using positron emission tomography (PET) with radiolabeled compounds .

Methodological Guidance

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in this compound studies?

Answer:

  • Apply probit analysis for LD₅₀ calculations.
  • Use toxicity signature scoring (e.g., weight loss, organ histopathology) with multivariate regression to identify confounding variables .

Q. How should researchers validate this compound’s target engagement in complex in vivo systems?

Answer:

  • Biochemical validation: Immunoprecipitate SMO from treated tissues and quantify drug-bound SMO via mass spectrometry.
  • Pharmacodynamic markers: Measure Gli1 mRNA levels in tumor biopsies using qRT-PCR .

Data Reporting Standards

Parameter Required Detail Example for this compound
Purity HPLC chromatogram with retention time≥98% purity, RT = 4.2 min (C18 column)
Solubility Solvent, temperature, pH12 mg/mL in DMSO at 25°C, pH 7.0
IC₅₀ Cell line, assay type, replicates9 nM (DAOY cells, Gli-luciferase, n=6)
PK Data Cmax, AUC, half-life, route of administrationCmax = 1.2 µM (IV, 10 mg/kg)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LEQ-506 HCl
Reactant of Route 2
Reactant of Route 2
LEQ-506 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.